molecular formula C12H22N2O2 B11763318 tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate

tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate

Cat. No.: B11763318
M. Wt: 226.32 g/mol
InChI Key: ADRHJTXCZFRRQA-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate: is a chemical compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the preparation of a 6-functionalized azabicyclo[4.1.0]heptane-derived building block. This is achieved through a series of reactions including hydroxymethylation and subsequent functional group transformations .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-(4-azabicyclo[410]-heptan-1-ylmethyl)-carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its bicyclic structure may enable it to interact with enzymes or receptors in unique ways, making it a candidate for drug development.

Medicine: In medicinal chemistry, tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate is explored for its potential therapeutic properties. Researchers investigate its ability to modulate biological pathways and its efficacy in treating various diseases.

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites in a unique manner, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate
  • tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Comparison: tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate is unique due to its specific bicyclic structure and the presence of a carbamate functional group. This combination of features distinguishes it from other similar compounds, which may have different functional groups or ring structures. The unique structure of this compound allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(3-azabicyclo[4.1.0]heptan-6-ylmethyl)carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-4-5-13-7-9(12)6-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

ADRHJTXCZFRRQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCNCC1C2

Origin of Product

United States

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